5-Chloro-2-iodobenzamide

Peripheral Benzodiazepine Receptor PBR Neuroimaging

Researchers requiring stepwise elaboration of benzamide cores face supply inconsistencies and batch variability. This compound solves that challenge. - Orthogonal Reactivity: The iodo group undergoes Suzuki-Miyaura coupling at 60°C (>90% conv.) while the 5-chloro substituent remains intact, enabling sequential functionalization. - Validated Biological Potency: Displays Ki 71 nM at PBR, and EC50 0.0182 nM at β2-adrenergic receptor, providing a potent starting scaffold for SAR studies. - Supply Reliability: Available in consistent 95%+ purity with standardized global shipping from a single, audited source.

Molecular Formula C7H5ClINO
Molecular Weight 281.48
CAS No. 309253-40-5
Cat. No. B2463402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-iodobenzamide
CAS309253-40-5
Molecular FormulaC7H5ClINO
Molecular Weight281.48
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)N)I
InChIInChI=1S/C7H5ClINO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)
InChIKeyHGAJMHBXBIZOES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-iodobenzamide: Orthogonal Reactivity & Halogen Bonding


5-Chloro-2-iodobenzamide (CAS 309253-40-5) is a disubstituted benzamide building block containing an ortho-iodo and a meta-chloro substituent on a planar benzamide scaffold . The compound exhibits dual orthogonal reactivity: the iodo group serves as a highly reactive site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the chloro substituent remains inert under typical iodo-selective conditions, enabling stepwise sequential functionalization strategies [1]. The benzamide moiety provides hydrogen-bond donor/acceptor capability (1 donor, 1 acceptor) and contributes to molecular planarity that facilitates halogen bonding interactions [2].

Why 5-Chloro-2-iodobenzamide Is Irreplaceable


The specific 5-chloro-2-iodo substitution pattern on the benzamide core imparts two properties that cannot be replicated by single-halogen analogs or regioisomers: (1) orthogonal reactivity enabling sequential Pd-catalyzed couplings where iodine reacts exclusively at low temperature while chlorine remains intact, allowing controlled stepwise elaboration [1]; and (2) a regiospecific halogen-bonding geometry arising from the ortho-iodo / meta-chloro arrangement that defines its binding affinity profile at the peripheral benzodiazepine receptor (PBR), with a measured Ki of 71 nM in rat brain homogenate [2]. Generic substitution with 2-iodobenzamide, 5-chlorobenzamide, or alternative regioisomers would eliminate either the orthogonal coupling capability or the specific PBR binding potency that distinguishes this compound.

5-Chloro-2-iodobenzamide Performance Evidence


PBR Binding Affinity vs. 2-Iodobenzamide

5-Chloro-2-iodobenzamide demonstrates a Ki of 71 nM for binding to the peripheral benzodiazepine receptor (PBR) in rat brain homogenate [1]. In contrast, the unsubstituted 2-iodobenzamide analog shows substantially weaker binding, with measured IC50 values exceeding 10 μM in comparable PBR radioligand displacement assays [2]. This represents a >140-fold improvement in binding potency attributable specifically to the 5-chloro substitution.

Peripheral Benzodiazepine Receptor PBR Neuroimaging

Orthogonal Reactivity vs. Dihalo Analogs

The 2-iodo substituent in 5-chloro-2-iodobenzamide undergoes Pd-catalyzed Suzuki-Miyaura coupling with 2-methyl-1-naphthylboronic acid at 60°C with high conversion (>90%) while the 5-chloro substituent remains completely intact [1]. This orthogonal reactivity enables a subsequent second coupling step targeting the chloro position after iodo-functionalization. In contrast, the 2,5-dichlorobenzamide analog requires forcing conditions (elevated temperature >100°C, specialized ligands) for any coupling to occur, and the 2,5-diiodobenzamide analog couples at both positions simultaneously under standard conditions, precluding stepwise control .

Cross-Coupling Suzuki-Miyaura Sequential Functionalization

Halogen Bonding Strength vs. 2-Iodobenzamide

The 5-chloro substituent in 5-chloro-2-iodobenzamide enhances the strength of halogen bonding interactions involving the ortho-iodo group compared to non-chlorinated 2-iodobenzamide [1]. This substituent effect has been quantitatively characterized in a systematic study of iodobenzene derivatives, demonstrating that electron-withdrawing substituents in the meta position increase the σ-hole potential of the iodine atom, thereby strengthening halogen bond donor capacity [1]. Single-crystal X-ray diffraction confirms the molecule is nearly planar with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9), a geometry that optimizes directional halogen bonding in the solid state [2].

Halogen Bonding Crystal Engineering Supramolecular Chemistry

β2-Adrenergic Agonist Potency vs. Class

5-Chloro-2-iodobenzamide exhibits agonist activity at the cloned human β2-adrenergic receptor with an EC50 of 0.0182 nM in HEK293 cells overexpressing the receptor [1]. While this data point does not include a direct head-to-head comparator in the same assay, the sub-nanomolar potency places this compound among the most potent β2-adrenergic agonists reported in the benzamide class. For context, the structurally related 2-iodobenzamide class members typically exhibit β2-adrenergic agonist EC50 values in the 10-100 nM range, suggesting the 5-chloro-2-iodo substitution pattern may confer enhanced potency at this target [2].

β2-Adrenergic Receptor GPCR Agonist

Melanin Affinity: Iodobenzamide vs. Benzamide

Iodobenzamides as a class display high affinity for melanin, with in vitro binding studies demonstrating superiority to the reference compound BZA (benzamide) [1]. Multiple 125I-labeled spermidine benzamide derivatives have been evaluated and all showed melanin binding superior to BZA, validating the iodobenzamide scaffold as a privileged melanin-targeting motif [1]. While direct comparative data for 5-chloro-2-iodobenzamide specifically are not available, the 5-chloro-2-iodo substitution pattern on the benzamide core retains the essential structural features (2-iodobenzamide core) required for melanin affinity. Current clinical investigations are comparing iodobenzamide tracers against 18F-fluorodeoxyglucose in Phase III trials for melanoma metastasis diagnosis and monitoring [2].

Melanin Binding Melanoma Imaging Radiopharmaceutical

Crystal Structure Planarity vs. Flexible Analogs

Single-crystal X-ray diffraction analysis of 5-chloro-2-iodobenzamide reveals a nearly planar molecular geometry with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9), deviating from perfect planarity by less than 0.2 Å [1]. The crystal structure is monoclinic (space group C2) with unit cell parameters a=20.2528(4), b=6.7254(2), c=10.6748(2) Å, β=94.699(3)°, Z=4, refined to R1=0.053 for 2043 observed reflections [2]. This high degree of planarity facilitates directional halogen bonding interactions in the solid state. In contrast, N-substituted benzamide derivatives typically exhibit significant torsional flexibility that reduces halogen bonding directionality and predictability in crystal packing.

Crystal Engineering X-ray Diffraction Solid-State Chemistry

5-Chloro-2-iodobenzamide: Key Applications


PBR Ligand & Neuroimaging Probe Synthesis

The measured Ki of 71 nM at the peripheral benzodiazepine receptor in rat brain homogenate makes 5-chloro-2-iodobenzamide a validated starting scaffold for developing PBR-targeted small molecules [1]. The >140-fold potency enhancement over non-chlorinated 2-iodobenzamide (IC50 >10 μM) demonstrates that the 5-chloro substituent is essential for high-affinity PBR binding [2]. This compound can be procured for structure-activity relationship (SAR) studies aimed at optimizing PBR ligands for neuroimaging or therapeutic applications, where generic 2-iodobenzamide analogs would be ineffective.

Sequential Cross-Coupling for Complex Biaryls

5-Chloro-2-iodobenzamide is the building block of choice for synthetic routes requiring controlled, stepwise functionalization of a benzamide core [1]. The iodo group undergoes quantitative Pd-catalyzed Suzuki-Miyaura coupling at 60°C with 2-methyl-1-naphthylboronic acid (>90% conversion) while the chloro substituent remains intact, enabling a subsequent second coupling step [1]. This orthogonal reactivity cannot be replicated using 2,5-dichlorobenzamide (unreactive at low temperature) or 2,5-diiodobenzamide (non-selective dual coupling). Procurement of this specific compound enables synthetic strategies that are inaccessible with alternative halobenzamide building blocks.

Halogen Bond-Directed Crystal Engineering

The near-planar geometry (torsion angle -179±2°, <0.2 Å deviation from planarity) combined with the enhanced σ-hole potential at the iodine atom due to the electron-withdrawing 5-chloro substituent makes 5-chloro-2-iodobenzamide a superior building block for halogen bonding studies and crystal engineering applications [1][2]. The predictable solid-state geometry and strong directional halogen bonding capacity provide advantages over flexible N-substituted benzamide derivatives, which exhibit variable crystal packing and weaker halogen bond donor properties.

β2-Adrenergic Agonist Probe & GPCR Discovery

With a measured EC50 of 0.0182 nM at the cloned human β2-adrenergic receptor in HEK293 cells, 5-chloro-2-iodobenzamide represents a sub-nanomolar potency agonist scaffold suitable for GPCR ligand discovery programs [1]. The potency level (approximately 500- to 5000-fold more potent than typical 2-iodobenzamide class members) suggests that this specific substitution pattern may confer enhanced receptor interactions [2]. Procurement of this compound supports hit-to-lead optimization campaigns targeting β2-adrenergic or related GPCR pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.